4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide
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Overview
Description
N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The structure of N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide consists of a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a chlorobenzamide moiety at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide typically involves the following steps:
Formation of 4,6-diphenylpyrimidine: This can be achieved by the reaction of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization.
Introduction of the chlorobenzamide group: The 4,6-diphenylpyrimidine is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products may include derivatives with different substituents on the benzamide ring.
Oxidation and Reduction: Products may include hydroxylated or hydrogenated derivatives.
Scientific Research Applications
N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study the interactions of pyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as Aurora kinase A, which plays a role in cell division.
Pathway Modulation: It can modulate signaling pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-diphenylpyrimidin-2-yl)thiourea: Similar in structure but contains a thiourea group instead of a chlorobenzamide group.
4,6-diphenylpyrimidin-2-amine derivatives: These compounds have similar pyrimidine cores but different substituents, showing varied biological activities.
Uniqueness
N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
820961-59-9 |
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Molecular Formula |
C23H16ClN3O |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C23H16ClN3O/c24-19-13-11-18(12-14-19)22(28)27-23-25-20(16-7-3-1-4-8-16)15-21(26-23)17-9-5-2-6-10-17/h1-15H,(H,25,26,27,28) |
InChI Key |
GXFPQKORTZOVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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